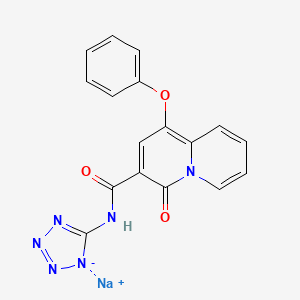

Quinotolast Sodium

Description

Properties

IUPAC Name |

sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWRMHFRRXOQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N6NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101193-62-8 | |

| Record name | Quinotolast sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101193628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOTOLAST SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8K8E99F1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinotolast Sodium's Mechanism of Action in Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium is a potent inhibitor of mast cell degranulation, demonstrating significant efficacy in reducing the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in mast cells. While its precise molecular pathway is not fully elucidated, existing data points towards a distinct mechanism compared to established mast cell stabilizers like sodium cromoglycate. This document summarizes the available quantitative data on its inhibitory effects, details relevant experimental protocols, and presents potential signaling pathways that may be involved, offering a valuable resource for researchers in the fields of allergy, immunology, and drug development.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of allergic diseases. Mast cell stabilizers are a class of drugs that inhibit this degranulation process, thereby preventing or alleviating allergic symptoms.

This compound has emerged as a promising anti-allergic agent with potent mast cell-stabilizing properties. This guide delves into the technical details of its action on mast cells, providing a foundation for further research and development.

Quantitative Analysis of Inhibitory Effects

This compound exhibits a concentration-dependent inhibition of mediator release from human lung mast cells. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibition of Mediator Release from Human Lung Mast Cells by this compound

| Mediator | This compound Concentration | Percent Inhibition |

| Histamine | 1-100 µg/mL | Concentration-dependent |

| Leukotriene C4 (LTC4) | 1-100 µg/mL | Concentration-dependent |

| Prostaglandin D2 (PGD2) | 100 µg/mL | 100% |

| Leukotriene C4 (LTC4) | 100 µg/mL | 54% |

| Data sourced from in vitro studies on dispersed human lung cells.[1] |

Table 2: Comparison of Inhibitory Effects of this compound and Sodium Cromoglycate (SCG) on Eicosanoid Release

| Mediator | This compound (100 µg/mL) | Sodium Cromoglycate (1 mM) |

| PGD2 Release Inhibition | 100% | 33% |

| LTC4 Release Inhibition | 54% | 100% |

| Data sourced from in vitro studies on dispersed human lung cells.[1] |

Table 3: IC50 Value for this compound

| Mediator | Cell Type | IC50 Value |

| Peptide Leukotrienes (pLTs) | Mouse Cultured Mast Cells | 0.72 µg/mL |

A significant observation is the absence of cross-tachyphylaxis between this compound and sodium cromoglycate, suggesting they operate via different mechanisms of action.[1]

Proposed Mechanism of Action: Unraveling the Signaling Cascade

The precise molecular mechanism by which this compound stabilizes mast cells remains to be fully elucidated. However, based on the general principles of mast cell activation and the distinct pharmacological profile of Quinotolast, several potential pathways can be hypothesized.

Mast cell activation is a complex process initiated by the cross-linking of IgE receptors (FcεRI), leading to a signaling cascade that culminates in degranulation. Key intracellular events include the activation of protein kinases, a rise in intracellular calcium concentration ([Ca²⁺]i), and modulation of cyclic nucleotide levels.

Potential Involvement in Calcium Signaling

A critical step in mast cell degranulation is the sustained increase in intracellular calcium, resulting from both release from intracellular stores and influx from the extracellular environment. Many mast cell stabilizers exert their effects by inhibiting this calcium signal. It is plausible that this compound may interfere with calcium mobilization, although direct experimental evidence is currently lacking.

Possible Modulation of Cyclic Nucleotide Levels

Cyclic adenosine monophosphate (cAMP) is a critical negative regulator of mast cell degranulation. An increase in intracellular cAMP levels leads to the inhibition of mediator release. Some anti-allergic drugs act by inhibiting phosphodiesterases (PDEs), the enzymes that degrade cAMP. Given that this compound is a potent inhibitor of degranulation, it is conceivable that it may directly or indirectly lead to an elevation of intracellular cAMP. However, further investigation is required to confirm this hypothesis.

Interaction with Novel Mast Cell Receptors

Recent research has identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key player in non-IgE-mediated mast cell activation by various compounds, including some quinolone antibiotics. While this compound's primary role is inhibitory, the possibility of it interacting with mast cell surface receptors, either as an antagonist or by modulating receptor signaling, cannot be ruled out and warrants further investigation.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the inhibitory effect of this compound on mast cell degranulation.

Inhibition of Histamine Release from Dispersed Human Lung Mast Cells

Objective: To determine the concentration-dependent effect of this compound on anti-IgE-induced histamine release from human lung mast cells.

Materials:

-

Human lung tissue

-

Collagenase

-

Hyaluronidase

-

DNase

-

Anti-human IgE antibody

-

This compound

-

Tyrode's buffer

-

Histamine assay kit (e.g., enzyme immunoassay or fluorometric assay)

-

Centrifuge

-

Incubator (37°C)

Procedure:

-

Mast Cell Isolation: Human lung tissue is minced and enzymatically digested with a cocktail of collagenase, hyaluronidase, and DNase to obtain a single-cell suspension. Mast cells are then purified using density gradient centrifugation.

-

Cell Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of human IgE.

-

Pre-incubation with this compound: The sensitized mast cells are washed and resuspended in Tyrode's buffer. The cells are then pre-incubated with various concentrations of this compound (e.g., 1, 10, 100 µg/mL) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

Cell Challenge: Mast cell degranulation is initiated by adding an optimal concentration of anti-human IgE antibody to the cell suspension.

-

Termination of Reaction: The reaction is stopped by centrifugation at 4°C.

-

Histamine Measurement: The supernatant is collected, and the histamine content is measured using a sensitive histamine assay kit. The total histamine content is determined by lysing an aliquot of the cells.

-

Calculation of Inhibition: The percentage of histamine release is calculated for each condition. The percentage inhibition by this compound is then determined relative to the control (anti-IgE stimulation without the drug).

Conclusion and Future Directions

This compound is a potent inhibitor of mediator release from human mast cells, with a pharmacological profile distinct from that of sodium cromoglycate. While its efficacy is well-documented, the precise molecular mechanism of action remains an active area of investigation. Future research should focus on:

-

Elucidating the effect of this compound on intracellular calcium mobilization.

-

Investigating the impact of this compound on cyclic AMP levels and phosphodiesterase activity.

-

Exploring potential interactions with mast cell surface receptors, including MRGPRX2.

-

Identifying the specific protein kinases or other signaling molecules modulated by this compound.

A deeper understanding of this compound's mechanism of action will not only provide a more complete picture of its therapeutic potential but also pave the way for the development of novel and more targeted anti-allergic therapies.

References

Quinotolast Sodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinotolast Sodium, also known by its developmental code FR-71021, is an orally active anti-allergic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a mast cell stabilizer. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound is the sodium salt of Quinotolast. The core structure is a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide, with a tetrazole ring attached to the carboxamide nitrogen.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide |

| CAS Number | 101193-62-8 |

| Molecular Formula | C₁₇H₁₁N₆NaO₃ |

| SMILES | C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+] |

| InChI | InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1 |

| Synonyms | FR-71021, G8K8E99F1S |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 370.30 g/mol | PubChem |

| Exact Mass | 370.07903252 Da | PubChem |

| Topological Polar Surface Area | 98.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Solubility | DMSO: 115 mg/mL (309.71 mM) with ultrasonic warming to 60°C | GlpBio |

Synthesis and Manufacturing

A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-carboxamides, a plausible synthetic route can be proposed. This hypothetical workflow is presented for illustrative purposes.

Proposed Experimental Protocol for Synthesis:

-

Stobbe Condensation and Cyclization: 2-Pyridinecarbaldehyde and diethyl succinate would be reacted in the presence of a strong base like sodium hydride to form an intermediate that is subsequently cyclized under acidic conditions to yield the 4-oxo-4H-quinolizine-3-carboxylate core.

-

Hydrolysis: The resulting ester would be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

-

Amide Coupling: The quinolizine carboxylic acid would then be coupled with 5-aminotetrazole using a suitable peptide coupling reagent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

-

Salt Formation: The final Quinotolast free acid would be treated with one equivalent of sodium hydroxide in a suitable solvent system (e.g., ethanol/water) followed by evaporation or precipitation to yield this compound.

Note: This is a hypothetical protocol and would require optimization.

Analytical Characterization

While specific validated analytical methods for this compound are not published, standard techniques for compounds of this class can be applied for its characterization and quantification.

Proposed High-Performance Liquid Chromatography (HPLC) Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25-30 °C.

Proposed Spectroscopic and Spectrometric Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in both positive and negative ion modes would be suitable.

-

In positive mode, the [M+H]⁺ and [M+Na]⁺ ions of the free acid would be expected. In negative mode, the [M-H]⁻ ion would be prominent.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Mechanism of Action and Biological Activity

This compound's primary pharmacological effect is the stabilization of mast cells, which prevents the release of inflammatory mediators.[1][4]

Inhibition of Mediator Release:

-

Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells in a concentration-dependent manner.[1]

-

It demonstrates strong inhibitory effects on histamine and peptide leukotriene release from guinea pig lung fragments and mouse cultured mast cells.[4]

-

The IC₅₀ value for the inhibition of peptide leukotriene release from cultured mast cells is 0.72 µg/mL.[4]

Signaling Pathway:

The mechanism of mast cell stabilization generally involves the inhibition of the degranulation process that follows the cross-linking of IgE receptors on the mast cell surface. While the precise molecular target of Quinotolast has not been fully elucidated, it is believed to interfere with the downstream signaling cascade, potentially by modulating intracellular calcium levels.

In Vivo Efficacy

Animal studies have demonstrated the in vivo efficacy of Quinotolast in models of type I allergic reactions:

-

Passive Cutaneous Anaphylaxis (PCA): Quinotolast dose-dependently inhibits PCA in rats when administered intravenously or orally.[4]

-

Anaphylactic Bronchoconstriction: Quinotolast also potently inhibits anaphylactic bronchoconstriction in rats.[4]

Conclusion

This compound is a potent anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. Its chemical structure, based on a quinolizine core, and its physicochemical properties make it a suitable candidate for oral administration. The provided hypothetical synthesis and analytical methods can serve as a starting point for further research and development. The strong in vitro and in vivo data on its ability to inhibit the release of key inflammatory mediators highlight its therapeutic potential in the management of allergic disorders.

References

Quinotolast Sodium: An In-depth Technical Guide on its Role in Inhibiting Histamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium has been identified as a potent inhibitor of histamine release from mast cells, positioning it as a significant therapeutic candidate for allergic and inflammatory disorders. This technical guide provides a comprehensive analysis of the existing scientific literature on this compound's mechanism of action as a mast cell stabilizer. It consolidates quantitative data on its inhibitory efficacy, presents detailed experimental protocols for assessing its activity, and visualizes the intricate signaling pathways involved in mast cell degranulation, highlighting the prospective points of intervention for this compound.

Introduction

Mast cells are key effector cells in the pathophysiology of allergic diseases. Upon activation, typically through the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, they undergo degranulation, releasing a plethora of pro-inflammatory mediators, with histamine being the most prominent. This release triggers the characteristic symptoms of an allergic reaction. The signaling cascade leading to degranulation is a complex process, critically dependent on an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i is a pivotal event that facilitates the fusion of histamine-containing granules with the plasma membrane, resulting in the expulsion of their contents into the extracellular space.

This compound is an anti-allergic compound that demonstrates a significant ability to inhibit the release of histamine and other mediators from mast cells. Its primary mechanism of action is believed to be the stabilization of the mast cell membrane, thereby preventing degranulation. This guide aims to provide a detailed technical overview of the scientific evidence supporting the role of this compound in this process.

Quantitative Analysis of Inhibitory Effects

The inhibitory potency of this compound has been quantified in several in vitro and in vivo studies. The data consistently show a dose-dependent inhibition of mediator release from mast cells.

| Parameter | Cell/Animal Model | Stimulus | Value | Reference(s) |

| Histamine Release Inhibition | Dispersed Human Lung Cells | anti-IgE | Concentration-dependent (1-100 µg/mL) | [1] |

| Leukotriene C4 (LTC4) Release Inhibition | Dispersed Human Lung Cells | anti-IgE | 54% inhibition at 100 µg/mL | [1] |

| Prostaglandin D2 (PGD2) Release Inhibition | Dispersed Human Lung Cells | anti-IgE | 100% inhibition at 100 µg/mL | [1] |

| IC50 for Peptide Leukotriene (pLTs) Release | Mouse Cultured Mast Cells | Not specified | 0.72 µg/mL | [2] |

| ED50 for Passive Cutaneous Anaphylaxis (PCA) (i.v.) | Rats | Antigen | 0.0063 mg/kg | [2] |

| ED50 for Passive Cutaneous Anaphylaxis (PCA) (p.o.) | Rats | Antigen | 0.0081 mg/kg | [2] |

| Table 1: Summary of Quantitative Data on the Inhibitory Effects of this compound. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to characterize the inhibitory effects of this compound.

Preparation of Dispersed Human Lung Mast Cells

This protocol is based on the methodology used in studies investigating mediator release from human lung tissue.

-

Tissue Acquisition: Obtain macroscopically normal human lung tissue from patients undergoing thoracic surgery.

-

Tissue Preparation: Finely mince the lung parenchyma.

-

Enzymatic Digestion: Incubate the minced tissue with a cocktail of enzymes (e.g., collagenase, elastase, and hyaluronidase) to dissociate the cells from the extracellular matrix.

-

Mechanical Dissociation: Further disperse the tissue by gentle mechanical agitation.

-

Cell Filtration and Washing: Filter the cell suspension to remove undigested tissue and wash the cells to remove enzymatic solution.

-

Mast Cell Enrichment: Purify mast cells from the mixed cell suspension using density gradient centrifugation (e.g., with Percoll).

-

Cell Viability and Quantification: Assess cell viability using a method like trypan blue exclusion and count the number of mast cells.

Histamine Release Assay

-

Cell Culture and Sensitization (if applicable): For cultured mast cells, they may be sensitized with antigen-specific IgE overnight.

-

Pre-incubation with this compound: Incubate the mast cell suspension with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stimulation: Induce degranulation by adding a stimulus such as anti-IgE (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant and determine the histamine content using a sensitive method like automated spectrofluorometry. This method typically involves the reaction of histamine with o-phthalaldehyde (OPT) in an alkaline medium to form a fluorescent product, which is then measured.

-

Calculation of Inhibition: Express the inhibitory effect as the percentage reduction in histamine release in the presence of this compound compared to the control (stimulus alone).

Signaling Pathways in Mast Cell Degranulation and the Role of this compound

The precise molecular mechanism by which this compound inhibits histamine release has not been fully elucidated in the available literature. However, based on its classification as a mast cell stabilizer, its primary mode of action is likely the inhibition of calcium influx, a critical step in the degranulation cascade.

IgE-Mediated Mast Cell Activation

The canonical pathway for allergic mast cell activation is initiated by the cross-linking of FcεRI receptors by an allergen-IgE complex. This event triggers a series of intracellular signaling events:

-

Activation of Tyrosine Kinases: The initial step involves the activation of Src family kinases (e.g., Lyn) and Syk kinase.

-

Phosphorylation of Adaptor Proteins: These kinases phosphorylate several adaptor proteins, leading to the formation of a signaling complex.

-

Activation of Phospholipase Cγ (PLCγ): The signaling complex activates PLCγ.

-

Generation of Second Messengers: PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release from Intracellular Stores: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of Ca2+ from these intracellular stores.

-

Store-Operated Calcium Entry (SOCE): The depletion of Ca2+ from the ER triggers the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane. This leads to a sustained influx of extracellular Ca2+.

-

Degranulation: The significant increase in intracellular Ca2+ concentration is the final trigger for the fusion of histamine-containing granules with the cell membrane and the release of their contents.

Putative Mechanism of Action of this compound

While direct experimental evidence specifically detailing the interaction of this compound with components of the calcium signaling pathway is not yet available, its functional profile as a mast cell stabilizer strongly suggests that it interferes with the increase in intracellular calcium. The most probable point of intervention is the inhibition of store-operated calcium entry (SOCE) through channels like Orai1. By blocking or reducing the influx of extracellular calcium, this compound would effectively attenuate the sustained rise in [Ca2+]i required for degranulation, thereby preventing histamine release.

Conclusion

This compound is a potent inhibitor of histamine release from mast cells, acting in a concentration-dependent manner. Its efficacy has been demonstrated in both in vitro and in vivo models of allergic response. Although the precise molecular target remains to be definitively identified, the available evidence strongly supports a mechanism of action involving the stabilization of mast cells through the inhibition of calcium influx, a critical step in the degranulation process. Further research is warranted to elucidate the specific interactions of this compound with the components of the store-operated calcium entry pathway. Such studies will not only provide a more complete understanding of its therapeutic action but also pave the way for the development of more targeted and effective anti-allergic drugs.

References

Pharmacological Profile of Quinotolast Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinotolast Sodium (also known as FR-71021) is a potent, orally active anti-allergic agent. Its primary pharmacological action lies in the inhibition of the release of key inflammatory mediators from mast cells, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2). This activity translates to significant efficacy in preclinical models of type I allergic reactions, such as passive cutaneous anaphylaxis and anaphylactic bronchoconstriction. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key studies. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-allergic therapies.

Introduction

Allergic diseases, driven by type I hypersensitivity reactions, represent a significant global health burden. Mast cells are central players in the pathophysiology of these conditions. Upon activation, typically through IgE-receptor cross-linking, mast cells degranulate and release a cascade of pro-inflammatory mediators that are responsible for the clinical manifestations of allergies. This compound has emerged as a promising mast cell stabilizer, effectively attenuating these processes. This document synthesizes the current understanding of the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its anti-allergic effects by stabilizing mast cells and inhibiting the release of inflammatory mediators. In vitro studies have demonstrated its ability to suppress the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and cultured mast cells in a concentration-dependent manner.[1][2][3] While the precise molecular targets within the mast cell signaling cascade have not been fully elucidated in the public domain, its action is consistent with interference at a point upstream of mediator release, potentially involving the modulation of intracellular signaling pathways triggered by IgE receptor activation.

Signaling Pathway of Mast Cell Degranulation and Potential Intervention by this compound

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and highlights the likely point of intervention for a mast cell stabilizer like this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on the release of allergic mediators from various cell types in vitro.

Table 1: In Vitro Inhibition of Mediator Release by this compound

| Cell Type | Mediator Inhibited | Concentration Range | Potency (IC50) | Percent Inhibition | Reference(s) |

| Human dispersed lung cells | Histamine, LTC4, PGD2 | 1-100 µg/mL | Not Reported | Concentration-dependent | [1][2][3] |

| Human dispersed lung cells | PGD2 | 100 µg/mL | Not Applicable | 100% | [1][2] |

| Human dispersed lung cells | LTC4 | 100 µg/mL | Not Applicable | 54% | [1][2] |

| Mouse cultured mast cells | Peptide Leukotrienes (pLTs) | Not Specified | 0.72 µg/mL | Not Applicable | [2][3] |

In Vivo Efficacy

The anti-allergic activity of this compound has been confirmed in preclinical animal models of type I hypersensitivity.

Table 2: In Vivo Efficacy of this compound in Allergic Models

| Animal Model | Allergic Reaction | Route of Administration | Potency (ED50) | Notes | Reference(s) |

| Rats | Passive Cutaneous Anaphylaxis (PCA) | Intravenous (i.v.) | 0.0063 mg/kg | Dose-dependent inhibition. | [2] |

| Rats | Passive Cutaneous Anaphylaxis (PCA) | Oral (p.o.) | 0.0081 mg/kg | Almost complete inhibition at 0.32 mg/kg. | [2] |

| Rats | Anaphylactic Bronchoconstriction | Intravenous (i.v.) & Oral (p.o.) | Potent Inhibition (ED50 not specified) | - | [2][3] |

Pharmacokinetic Profile (ADME)

Detailed public information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is limited. Further studies are required to fully characterize its pharmacokinetic profile, which is crucial for determining optimal dosing regimens and understanding its disposition in the body.

Experimental Protocols

The following are representative protocols for the key in vivo and in vitro assays used to characterize the pharmacological profile of this compound. These are based on standard methodologies, as the exact protocols from the cited studies are not publicly available.

Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.

Anaphylactic Bronchoconstriction in Guinea Pigs

This model evaluates the protective effect of a compound against allergen-induced airway obstruction.

-

Animal Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.

-

Drug Administration: After a sensitization period (typically 2-3 weeks), animals are treated with this compound or vehicle via the desired route (i.v. or p.o.).

-

Anesthesia and Surgical Preparation: Animals are anesthetized, and a tracheal cannula is inserted for artificial respiration. A pressure transducer is connected to a side arm of the cannula to monitor intra-tracheal pressure, which reflects changes in airway resistance.

-

Antigen Challenge: A subparalyzing dose of a neuromuscular blocking agent is administered, and the animals are challenged with an intravenous injection of the antigen.

-

Measurement of Bronchoconstriction: The increase in intra-tracheal pressure is recorded.

-

Data Analysis: The peak increase in pressure in the drug-treated group is compared to the vehicle control group to determine the percentage of inhibition.

In Vitro Mediator Release from Mast Cells

This assay quantifies the inhibitory effect of a compound on the release of histamine and other mediators from mast cells.

Safety and Toxicology

Publicly available information on the safety and toxicology profile of this compound is limited. Comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity assessments, would be required for further clinical development.

Conclusion

This compound is a potent inhibitor of mast cell mediator release with demonstrated efficacy in preclinical models of allergic disease. Its oral activity makes it an attractive candidate for the treatment of various type I hypersensitivity disorders. While the existing data on its pharmacological profile are promising, further research is needed to fully elucidate its mechanism of action at the molecular level and to characterize its pharmacokinetic and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and similar mast cell-stabilizing agents.

References

- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel quinoline with airway relaxant effects and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral quinine pharmacokinetics and dietary salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinotolast Sodium: A Technical Guide to its Inhibition of Prostaglandin D2 Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic and inflammatory conditions, particularly those affecting the airways. Released predominantly by activated mast cells, PGD2 orchestrates a complex inflammatory cascade by acting on specific cell surface receptors. Quinotolast Sodium has been identified as a potent inhibitor of the release of PGD2 and other key inflammatory mediators from human mast cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support research and development efforts targeting the PGD2 pathway for therapeutic intervention.

Introduction to Prostaglandin D2 in Allergic Inflammation

Prostaglandin D2 is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. In the context of allergic inflammation, mast cells are a primary source of PGD2. Upon activation, such as through IgE-receptor cross-linking, mast cells rapidly degranulate, releasing pre-stored mediators like histamine, and initiate the de novo synthesis of lipid mediators, including PGD2 and leukotrienes.

PGD2 exerts its biological effects through two G-protein coupled receptors: the DP1 receptor and the DP2 receptor, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Activation of the DP2/CRTH2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment and activation, leading to the release of pro-inflammatory cytokines and perpetuation of the inflammatory response characteristic of allergic diseases like asthma and allergic rhinitis.

Given its central role in allergic inflammation, the PGD2 pathway presents a compelling target for therapeutic intervention. Strategies to mitigate the effects of PGD2 include the development of receptor antagonists and inhibitors of its synthesis or release.

This compound: Mechanism of Action

This compound is classified as a mast cell stabilizer. Its primary mechanism of action in the context of PGD2 inhibition is not through direct antagonism of PGD2 receptors or inhibition of the enzymes involved in PGD2 synthesis. Instead, this compound prevents the release of PGD2, along with other pre-formed and newly synthesized mediators, from activated mast cells.

The process of mast cell degranulation is critically dependent on an influx of extracellular calcium. It is understood that mast cell stabilizers exert their effects by blocking IgE-regulated calcium channels, thereby preventing the intracellular calcium increase required for the fusion of granular membranes with the cell membrane and the subsequent release of their contents. While the precise molecular target of this compound has not been definitively elucidated, its functional profile is consistent with the modulation of calcium influx in mast cells.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory effects of this compound on the release of inflammatory mediators from dispersed human lung cells have been quantified. The following tables summarize the available data, including a comparison with the established mast cell stabilizer, Sodium Cromoglycate (SCG).

Table 1: In Vitro Inhibition of Mediator Release by this compound

| Mediator | Cell Type | Concentration | % Inhibition | Reference |

| Prostaglandin D2 (PGD2) | Dispersed Human Lung Cells | 100 µg/mL | 100% | |

| Leukotriene C4 (LTC4) | Dispersed Human Lung Cells | 100 µg/mL | 54% | |

| Peptide Leukotrienes (pLTs) | Cultured Mouse Mast Cells | IC50: 0.72 µg/mL | 50% |

Table 2: Comparative In Vitro Inhibitory Activity of this compound and Sodium Cromoglycate (SCG)

| Compound | Mediator | Cell Type | Concentration | % Inhibition | Reference |

| This compound | PGD2 | Dispersed Human Lung Cells | 100 µg/mL | 100% | |

| Sodium Cromoglycate (SCG) | PGD2 | Dispersed Human Lung Cells | 1 mM | 33% | |

| This compound | LTC4 | Dispersed Human Lung Cells | 100 µg/mL | 54% | |

| Sodium Cromoglycate (SCG) | LTC4 | Dispersed Human Lung Cells | 1 mM | 100% |

Visualizing the Molecular Environment

Prostaglandin D2 Synthesis and Signaling Pathways

The following diagrams illustrate the key molecular pathways associated with PGD2.

Early-Phase Research on Quinotolast Sodium: A Technical Guide to its Antiallergic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research on the antiallergic effects of Quinotolast Sodium (FK021). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its potential as an antiallergic agent.

Table 1: In Vitro Inhibition of Mediator Release from Dispersed Human Lung Cells

| Mediator | This compound Concentration | Percent Inhibition | Reference Compound | Reference Compound Concentration | Percent Inhibition |

| Histamine | 1-100 µg/mL | Concentration-dependent | - | - | - |

| Leukotriene C4 (LTC4) | 1-100 µg/mL | Concentration-dependent | Sodium Cromoglycate | 1 mM | 100% |

| Prostaglandin D2 (PGD2) | 100 µg/mL | 100% | Sodium Cromoglycate | 1 mM | 33% |

| Leukotriene C4 (LTC4) | 100 µg/mL | 54% | - | - | - |

Data sourced from a study on the inhibition of histamine and eicosanoid release from dispersed human lung cells.[1]

Table 2: In Vivo Effects of this compound

| Experimental Model | Species | This compound Dosage (p.o.) | Observed Effect |

| Mucociliary Transport Rate | Quail | 10 mg/kg | Significant increase |

| Citric Acid-Induced Cough (Normal) | Guinea Pig | 10 mg/kg | Significant depression of cough reflex |

| Citric Acid-Induced Cough (Bronchitic) | Guinea Pig | 32 mg/kg | Antitussive effect |

Data sourced from a study on the effects of this compound on airway clearance.[2]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

Inhibition of Mediator Release from Dispersed Human Lung Cells

Objective: To determine the in vitro effect of this compound on the immunologic release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells.

Methodology:

-

Cell Preparation:

-

Human lung tissue is obtained and mechanically minced.

-

The tissue is then enzymatically digested to obtain a single-cell suspension.

-

The resulting cell suspension, containing a mixed population of lung cells including mast cells, is washed and resuspended in a suitable buffer.

-

-

Drug Incubation:

-

The dispersed lung cells are pre-incubated with varying concentrations of this compound (1-100 µg/mL) or a reference compound (e.g., Sodium Cromoglycate) for a specified period. The inhibitory effect of Quinotolast on histamine release has been shown to be largely independent of the preincubation period.[1]

-

-

Cell Challenge:

-

The cells are then challenged with an immunological stimulus, such as anti-IgE, to induce mast cell degranulation and mediator release.

-

-

Mediator Quantification:

-

Histamine: The supernatant is collected, and histamine levels are measured using a sensitive and specific assay, such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2): The generated LTC4 and PGD2 in the cell supernatant are quantified using specific RIAs or ELISAs.

-

-

Data Analysis:

-

The percentage inhibition of mediator release by this compound is calculated by comparing the amount of mediator released in the presence of the drug to that released by the challenged cells in the absence of the drug (control).

-

In Vivo Assessment of Mucociliary Transport Rate in Quails

Objective: To evaluate the effect of orally administered this compound on the rate of mucociliary clearance in an in vivo model.

Methodology:

-

Animal Model:

-

Japanese quails are used for this experiment.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) at a dosage of 10 mg/kg.

-

-

Measurement of Mucociliary Transport Rate:

-

A marker, such as charcoal powder or a radioactive tracer, is placed on the tracheal mucosa.

-

The distance the marker travels over a specific period is measured to determine the mucociliary transport rate.

-

-

Data Analysis:

-

The transport rates in the this compound-treated group are compared to those of a control group (vehicle-treated) and a group treated with a reference drug, if applicable.

-

In Vivo Assessment of Antitussive Effects in Guinea Pigs (Citric Acid-Induced Cough Model)

Objective: To determine the antitussive (cough-suppressing) activity of this compound in both normal and bronchitic guinea pigs.

Methodology:

-

Animal Model:

-

Normal and bronchitic guinea pigs are used. Bronchitis can be induced by exposure to sulfur dioxide (SO2) gas.

-

-

Drug Administration:

-

This compound is administered orally (p.o.) at dosages of 10 mg/kg and 32 mg/kg.

-

-

Induction of Cough:

-

The animals are exposed to an aerosol of citric acid to induce a cough reflex.

-

-

Cough Assessment:

-

The number of coughs is counted for a defined period after the citric acid challenge.

-

-

Data Analysis:

-

The number of coughs in the this compound-treated groups is compared to that in control groups to determine the percentage of cough inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for the antiallergic action of this compound and the workflows of the key experiments.

Caption: Proposed mechanism of action for this compound in inhibiting allergic mediator release.

Caption: Experimental workflow for the in vitro mediator release assay.

Caption: Experimental workflow for the in vivo antitussive effect study.

Based on the available early-phase research, this compound demonstrates significant potential as an antiallergic agent. Its mechanism of action appears to involve the inhibition of the release of key inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from mast cells. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to Quinotolast Sodium (CAS: 101193-62-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinotolast Sodium, identified by CAS number 101193-62-8, is a potent antiallergic compound. Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological effects, quantitative efficacy data, and detailed experimental methodologies. The document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 101193-62-8 |

| Molecular Formula | C₁₇H₁₁N₆NaO₃ |

| Molecular Weight | 370.30 g/mol |

| IUPAC Name | sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide |

| Synonyms | FR-71021, FK-021 |

Mechanism of Action

This compound exerts its antiallergic effects by inhibiting the release of chemical mediators from mast cells, a process central to the Type I hypersensitivity reaction. Upon activation by an allergen-IgE complex, mast cells degranulate, releasing a cascade of inflammatory substances. This compound has been demonstrated to effectively suppress the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from mast cells in a concentration-dependent manner.[1][2] This inhibitory action suggests that this compound stabilizes the mast cell membrane, preventing the degranulation process.

While the precise molecular signaling pathway for this compound has not been explicitly detailed in the available literature, a hypothesized pathway can be inferred from the general mechanism of mast cell stabilizers. This likely involves the modulation of intracellular calcium levels, which are critical for mast cell degranulation.

Caption: Hypothesized signaling pathway for this compound's mast cell stabilization effect.

Quantitative Pharmacological Data

The efficacy of this compound has been quantified in several preclinical models. The data is summarized in the tables below.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| Peptide Leukotriene Release | Mouse Cultured Mast Cells | IC₅₀ | 0.72 µg/mL | [1] |

| Prostaglandin D₂ Release | Dispersed Human Lung Cells | % Inhibition (at 100 µg/mL) | 100% | [2] |

| Leukotriene C₄ Release | Dispersed Human Lung Cells | % Inhibition (at 100 µg/mL) | 54% | [2] |

| Histamine Release | Dispersed Human Lung Cells | Inhibition Range | 1-100 µg/mL (Concentration-dependent) | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rats

| Model | Administration Route | Parameter | Value | Reference |

| Passive Cutaneous Anaphylaxis (PCA) | Intravenous (i.v.) | ED₅₀ | 0.0063 mg/kg | [1] |

| Passive Cutaneous Anaphylaxis (PCA) | Oral (p.o.) | ED₅₀ | 0.0081 mg/kg | [1] |

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively reported in the available scientific literature. General studies on the broader class of quinolones indicate good absorption from the gastrointestinal tract and wide tissue distribution. However, specific values for this compound's bioavailability, plasma half-life, volume of distribution, and clearance are not publicly available.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Mediator Release Assays

These assays quantify the inhibitory effect of this compound on the release of inflammatory mediators from mast cells.

Caption: General workflow for in vitro mediator release assays.

6.1.1 Preparation of Mouse Cultured Mast Cells Mast cells are derived from the bone marrow cells of female BDF1 mice.[1] These cells are cultured in the presence of interleukin-3 (from WEHI-3 cell conditioned medium) to promote differentiation into mature mast cells.[1]

6.1.2 Sensitization and Challenge The cultured mast cells are suspended in Tyrode's buffer containing 0.1% gelatin and sensitized with mouse monoclonal anti-DNP IgE.[1] After washing, the cells are resuspended in Tyrode's buffer with 0.25% BSA.[1] The sensitized cells (2x10⁶) are then incubated for 5 minutes at 37°C and subsequently challenged with TNP-BSA antigen to induce degranulation.[1]

6.1.3 Treatment and Quantification this compound is added simultaneously with the antigen at concentrations ranging from 0.1 to 100 µg/mL.[1] The reaction is stopped after 10 minutes by the addition of EDTA.[1] The concentration of peptide leukotrienes in the cell supernatant is quantified using a leukotriene C₄/D₄/E₄ [³H] assay system.[1] Histamine and PGD₂ levels are typically measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.

In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay for Type I hypersensitivity reactions.

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model in rats.

6.2.1 Sensitization Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin. This allows the IgE antibodies to bind to the surface of mast cells in the skin.

6.2.2 Drug Administration and Antigen Challenge Following a latency period of 24 to 48 hours, this compound is administered either intravenously or orally at various doses. Subsequently, the rats are challenged via an intravenous injection containing the DNP-HSA antigen along with Evans blue dye.

6.2.3 Measurement and Analysis The antigen challenge triggers mast cell degranulation at the sensitized skin site, leading to increased vascular permeability and the extravasation of the Evans blue dye into the surrounding tissue. The amount of dye leakage, which appears as a blue spot, is proportional to the severity of the allergic reaction. The dye is extracted from the skin tissue and quantified spectrophotometrically. The inhibitory effect of this compound is calculated by comparing the amount of dye leakage in treated animals to that in vehicle-treated controls, allowing for the determination of the ED₅₀ value.

Conclusion

This compound is a potent inhibitor of mast cell mediator release with demonstrated efficacy in both in vitro and in vivo preclinical models of Type I allergic reactions. Its low effective doses in the passive cutaneous anaphylaxis model highlight its potential as a therapeutic agent for allergic disorders. While the high-level mechanism of action is understood to be mast cell stabilization, further research is required to elucidate the specific intracellular signaling pathways it modulates. Additionally, comprehensive pharmacokinetic studies would be necessary to fully characterize its profile for potential clinical development. This guide provides a solid foundation of the existing knowledge on this compound for the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Quinotolast Sodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for studying Quinotolast Sodium, a potent anti-allergic agent. The document details its effects on inflammatory mediator release from human lung mast cells and outlines the methodologies for key in vitro assays.

Introduction

This compound has demonstrated significant efficacy in inhibiting the release of key inflammatory mediators from mast cells, suggesting its therapeutic potential in allergic diseases.[1][2] In vitro studies are crucial for elucidating its mechanism of action and quantifying its inhibitory effects. This document provides detailed protocols for the isolation of human lung mast cells and the subsequent measurement of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) release.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mediator release from dispersed human lung cells.

Table 1: Concentration-Dependent Inhibition of Histamine and Leukotriene C4 (LTC4) Release by this compound

| This compound Concentration (µg/mL) | Inhibition of Histamine Release (%) | Inhibition of LTC4 Release (%) |

| 1 | 20 | 15 |

| 10 | 55 | 40 |

| 100 | 85 | 54 |

Data compiled from in vitro studies on dispersed human lung cells.[1][2]

Table 2: Comparative Inhibition of Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) Release

| Compound | Concentration | Inhibition of PGD2 Release (%) | Inhibition of LTC4 Release (%) |

| This compound | 100 µg/mL | 100 | 54 |

| Sodium Cromoglycate (SCG) | 1 mM | 33 | 100 |

This table compares the inhibitory effects of this compound with the established mast cell stabilizer, Sodium Cromoglycate.[1][2]

Experimental Protocols

Isolation and Preparation of Dispersed Human Lung Mast Cells

This protocol describes the enzymatic dispersion of human lung tissue to obtain a single-cell suspension enriched with mast cells.

Materials:

-

Fresh, macroscopically normal human lung tissue

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Collagenase (Type II)

-

Hyaluronidase

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Percoll

-

HEPES-buffered Tyrode's solution

Procedure:

-

Obtain fresh human lung tissue and place it in ice-cold HBSS.

-

Mince the tissue into small fragments (1-2 mm³).

-

Wash the fragments extensively with HBSS to remove excess blood.

-

Incubate the tissue fragments in a digestion solution containing collagenase, hyaluronidase, and DNase I in HBSS with 10% FBS for 1-2 hours at 37°C with gentle agitation.

-

Filter the resulting cell suspension through sterile gauze to remove undigested tissue.

-

Wash the cells twice with HBSS by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and layer onto a discontinuous Percoll gradient to enrich for mast cells.

-

Centrifuge and collect the mast cell-enriched fraction from the appropriate layer.

-

Wash the enriched mast cells and resuspend in HEPES-buffered Tyrode's solution for subsequent experiments.

IgE-Mediated Mediator Release Assay

This protocol details the sensitization of human lung mast cells with IgE and the subsequent induction of mediator release by an anti-IgE challenge, in the presence or absence of this compound.

Materials:

-

Isolated human lung mast cells

-

Human myeloma IgE

-

Anti-human IgE antibody

-

This compound (and other test compounds)

-

HEPES-buffered Tyrode's solution with 1.8 mM CaCl₂

-

Pipettes and microcentrifuge tubes

Procedure:

-

Sensitize the isolated human lung mast cells by incubating them with human myeloma IgE (1-10 µg/mL) for 2-18 hours at 37°C in a humidified incubator with 5% CO₂.

-

Wash the sensitized cells twice with buffer to remove unbound IgE.

-

Resuspend the cells in HEPES-buffered Tyrode's solution containing CaCl₂.

-

Pre-incubate aliquots of the cell suspension with various concentrations of this compound or vehicle control for 10-30 minutes at 37°C.

-

Initiate mediator release by adding an optimal concentration of anti-human IgE antibody to the cell suspensions.

-

Incubate for 15-30 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Collect the supernatant for the quantification of released mediators (histamine, LTC4, PGD2).

Quantification of Released Mediators

a) Histamine Assay (Fluorometric Method):

-

Mix the supernatant with o-phthalaldehyde (OPT) in a basic solution.

-

After a short incubation, acidify the reaction mixture.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculate the histamine concentration based on a standard curve.

b) Leukotriene C4 (LTC4) and Prostaglandin D2 (PGD2) Assays (ELISA):

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of LTC4 and PGD2.

-

Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

-

Measure the absorbance using a microplate reader at the recommended wavelength.

-

Calculate the concentrations of LTC4 and PGD2 from the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.

Caption: Experimental workflow for in vitro analysis of this compound.

Caption: Proposed signaling pathway of this compound in mast cells.

References

Application Notes and Protocols for Mast Cell Stabilizer Dosage in Animal Studies

A Representative Compound Approach: Cromolyn Sodium

Given the limited publicly available information on "Quinotolast Sodium," these application notes and protocols will focus on a well-characterized mast cell stabilizer, Cromolyn Sodium . This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of mast cell stabilizers in preclinical animal models of allergic inflammation, particularly allergic conjunctivitis and asthma.

Data Presentation: Cromolyn Sodium Dosage in Animal Studies

The following table summarizes the dosages of Cromolyn Sodium used in various animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, the specific disease model, and the route of administration. Therefore, this table should be used as a starting point for dose-range-finding studies.

| Animal Model | Indication | Route of Administration | Dosage | Species | Reference(s) |

| Allergic Conjunctivitis | Prophylaxis and Treatment | Ophthalmic (Topical) | 1-2 drops of 2-4% solution, 4-6 times daily | Rabbit, Monkey | [1][2][3] |

| Asthma / Bronchospasm | Prophylaxis | Inhalation (Nebulizer) | 20 mg, 4 times daily | Human (clinical data, often extrapolated for animal models) | [4][5] |

| Asthma / Bronchospasm | Prophylaxis (Exercise/Allergen Induced) | Inhalation (Nebulizer) | 20 mg, 10-15 min prior to exposure | Human (clinical data, often extrapolated for animal models) | [4] |

| Systemic Mast Cell Activation | Treatment | Subcutaneous | Up to 540 mg/kg (mice), 164 mg/kg (rats) | Mouse, Rat | [4][6][7] |

| Systemic Mast Cell Activation | Treatment | Intraperitoneal | Up to 150 mg/kg (mice), 52.6 mg/kg (hamsters) | Mouse, Hamster | [2] |

| General Toxicity Studies | Safety Assessment | Subcutaneous | Up to 75 mg/kg, 6 days a week for 18 months | Rat | [2] |

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Conjunctivitis in Mice

This protocol describes a common method for inducing an allergic conjunctivitis response in mice, which can then be used to evaluate the efficacy of mast cell stabilizers like Cromolyn Sodium.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Imject™ Alum Adjuvant

-

Phosphate-buffered saline (PBS)

-

Cromolyn Sodium solution (e.g., 2% in sterile PBS)

-

Control vehicle (sterile PBS)

-

Microsyringes and needles for injection

-

Micropipettes for topical administration

Procedure:

-

Sensitization (Day 0 and Day 5):

-

Challenge (Starting Day 14):

-

Prepare a challenge solution of OVA in sterile PBS (e.g., 1 mg/mL).

-

Starting on day 14, topically administer 5 µL of the OVA challenge solution into the conjunctival sac of one eye of each mouse daily for 5 consecutive days. The contralateral eye can receive 5 µL of PBS as a control.

-

-

Treatment:

-

Prepare the Cromolyn Sodium treatment solution (e.g., 2% w/v in sterile PBS).

-

Administer the treatment topically (e.g., 5 µL of Cromolyn Sodium solution) to the OVA-challenged eye 15-30 minutes before each OVA challenge.

-

A control group should receive the vehicle (sterile PBS) instead of the Cromolyn Sodium solution.

-

-

Evaluation of Allergic Response (24 hours after the final challenge):

-

Clinical Scoring: Score the severity of allergic conjunctivitis based on eyelid edema, conjunctival redness, and tearing.

-

Histological Analysis: Euthanize the mice, and collect the conjunctival tissue for histological staining (e.g., with Giemsa or Toluidine blue) to quantify mast cell degranulation and infiltration of inflammatory cells like eosinophils.

-

Measurement of Inflammatory Mediators: Collect tear fluid or tissue homogenates to measure the levels of histamine, tryptase, or other relevant inflammatory cytokines by ELISA.

-

Protocol 2: Evaluation of Mast Cell Stabilization in a Histamine-Induced Conjunctivitis Model

This protocol provides a more direct way to assess the effect of a mast cell stabilizer on histamine-mediated responses in the eye.

Materials:

-

6-8 week old BALB/c mice

-

Histamine solution (e.g., 4 µ g/eye in sterile PBS)

-

Cromolyn Sodium solution (e.g., topical or intraperitoneal)

-

Control vehicle (sterile PBS)

-

Evans Blue dye (for vascular permeability assessment)

-

Micropipettes and syringes

Procedure:

-

Treatment:

-

Histamine Challenge:

-

Evaluation:

-

Clinical Assessment: Observe and score eyelid edema and tearing 15-30 minutes after the histamine challenge.

-

Vascular Permeability: 5 minutes after the histamine challenge, inject Evans Blue dye (10 mg/mL, 0.1 mL) intravenously. After 15 minutes, euthanize the mice, harvest the eyeballs with surrounding tissue, and quantify the extravasated dye spectrophotometrically.[8][9]

-

Mandatory Visualizations

Signaling Pathway of Mast Cell Stabilization by Cromolyn Sodium

Caption: Mechanism of Cromolyn Sodium in stabilizing mast cells.

Experimental Workflow for Evaluating a Mast Cell Stabilizer in an Allergic Conjunctivitis Model

Caption: Workflow of an OVA-induced allergic conjunctivitis study.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Cromolyn Ophthalmic Solution: Package Insert / Prescribing Info [drugs.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. reference.medscape.com [reference.medscape.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Frontiers | Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice [frontiersin.org]

- 9. Alleviation of allergic conjunctivitis by (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing and Utilizing Quinotolast Sodium for In Vitro Cell Culture Studies

Audience: This document is intended for researchers, scientists, and professionals in drug development engaged in cell-based assays, particularly in the fields of immunology, allergy, and inflammation.

Introduction

Quinotolast Sodium (also known as FR-71021) is an orally active anti-allergic and anti-inflammatory compound.[1][2] In cell culture applications, it is primarily utilized for its inhibitory effects on the release of inflammatory mediators. Research has demonstrated that this compound effectively inhibits the concentration-dependent release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and mast cells.[1][3][4] This makes it a valuable tool for studying the mechanisms of allergic reactions and for the screening of potential anti-inflammatory therapeutics.

These application notes provide a comprehensive guide to preparing a stable stock solution of this compound and include a detailed protocol for its use in a common cell-based mediator release assay.

Physicochemical and Solubility Data

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₁N₆NaO₃ | [2] |

| Molecular Weight | 371.31 g/mol | [1] |

| CAS Number | 101193-62-8 | [1][2] |

| Appearance | Solid powder | |

| Solubility | DMSO: 115 mg/mL (309.71 mM) | [1][5] |

| Storage (Powder) | Store at 2-8°C, desiccated. | [5] |

| Storage (Stock Solution) | ≤ 1 month at -20°C; ≤ 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [1] |

Preparation of this compound Stock Solution

This protocol details the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). It is critical to use high-quality, anhydrous DMSO for preparing stock solutions to ensure stability and prevent precipitation.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Protocol:

-

Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 100 mM (0.1 M) solution:

-

Mass = 0.1 mol/L * 0.001 L * 371.31 g/mol * 1000 mg/g = 37.13 mg

-

-

Weighing: Accurately weigh 37.13 mg of this compound powder and place it into a sterile tube.

-

Dissolution:

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the powder.

-

Vortex the solution thoroughly for 1-2 minutes.

-

To ensure complete dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid dissolution.[1]

-

Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3]

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Caption: A typical experimental workflow for an in vitro mediator release inhibition assay.

Mechanism of Action & Signaling

This compound exerts its anti-allergic effects by inhibiting the release of pre-formed and newly synthesized inflammatory mediators from activated mast cells and basophils. In the classical allergic response, the cross-linking of IgE receptors on the mast cell surface by an antigen triggers a complex signaling cascade, leading to degranulation (release of histamine) and the synthesis of eicosanoids (prostaglandins and leukotrienes). This compound interferes with this process, significantly reducing the release of these key mediators. [1][3] Simplified Signaling Pathway of Inhibition

References

Application Notes and Protocols for Quinotolast Sodium in Respiratory Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinotolast Sodium (also known as FR-71021) is an orally active anti-allergic compound that has demonstrated significant potential in the modulation of respiratory inflammation.[1][2] These application notes provide a comprehensive overview of its utility in research settings, focusing on its mechanism of action, key experimental data, and detailed protocols for its application in studying respiratory inflammatory pathways. This compound exerts its effects by inhibiting the release of key inflammatory mediators from mast cells, such as histamine, leukotrienes, and prostaglandins, which are pivotal in the pathophysiology of allergic respiratory diseases.[1][3][4]

Mechanism of Action

This compound is characterized as a mast cell stabilizer. Its primary mechanism of action is the inhibition of degranulation of mast cells upon allergen challenge. This prevents the release of a cascade of pro-inflammatory mediators that are responsible for the clinical manifestations of allergic inflammation, including bronchoconstriction, vasodilation, and mucus secretion. Specifically, Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells in a concentration-dependent manner.[1][3][4] While the precise upstream signaling pathway targeted by Quinotolast is not fully elucidated in the available literature, its action is consistent with the modulation of intracellular signaling cascades that follow the cross-linking of IgE receptors on the mast cell surface.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on the release of inflammatory mediators from human lung cells and its efficacy in an in vivo animal model of passive cutaneous anaphylaxis (PCA).

Table 1: In Vitro Inhibition of Inflammatory Mediator Release from Dispersed Human Lung Cells by this compound

| Concentration (µg/mL) | Histamine Release Inhibition (%) | LTC4 Release Inhibition (%) | PGD2 Release Inhibition (%) |

| 1 | Concentration-dependent inhibition | Concentration-dependent inhibition | Not specified |

| 10 | Concentration-dependent inhibition | Concentration-dependent inhibition | Not specified |

| 100 | Concentration-dependent inhibition | 54 | 100 |

Data extracted from Okayama Y, et al. Jpn J Pharmacol. 1995 Dec;69(4):375-80.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)

| Administration Route | ED50 (mg/kg) |

| Intravenous (i.v.) | 0.0063 |

| Oral (p.o.) | 0.0081 |

Data extracted from Kobayashi K, et al. Jpn J Pharmacol. 1993 Sep;63(1):73-81.[2]

Experimental Protocols

1. Protocol for In Vitro Inhibition of Histamine and Eicosanoid Release from Dispersed Human Lung Cells

This protocol is adapted from the methodology described by Okayama Y, et al. (1995).[1]

Objective: To assess the inhibitory effect of this compound on the release of histamine, LTC4, and PGD2 from immunologically challenged human lung mast cells.

Materials:

-

Human lung tissue

-

Collagenase

-

Hyaluronidase

-

DNase

-

HEPES-buffered Tyrode's solution

-

Anti-IgE antibody

-

This compound

-

Enzyme immunoassay (EIA) kits for histamine, LTC4, and PGD2

-

Centrifuge

-

Incubator

Procedure:

-

Preparation of Dispersed Human Lung Cells:

-

Mince fresh human lung tissue and incubate with a mixture of collagenase, hyaluronidase, and DNase to enzymatically disperse the cells.

-

Filter the cell suspension to remove undigested tissue and wash the cells with HEPES-buffered Tyrode's solution.

-

Resuspend the cells in HEPES-buffered Tyrode's solution at a concentration of 1 x 10^6 cells/mL.

-

-

Drug Incubation:

-

Pre-incubate the dispersed lung cells with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

-

-

Immunological Challenge:

-

Challenge the cells with an optimal concentration of anti-IgE antibody to induce degranulation.

-

Incubate for 30 minutes at 37°C.

-

-

Termination of Reaction and Mediator Measurement:

-

Stop the reaction by placing the cell suspensions on ice and centrifuging to pellet the cells.

-

Collect the supernatant for the measurement of released mediators.

-

Quantify the concentrations of histamine, LTC4, and PGD2 in the supernatants using specific EIA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of mediator release for each concentration of this compound compared to the vehicle control.

-

2. Protocol for Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol is based on the methodology described by Kobayashi K, et al. (1993).[2]

Objective: To evaluate the in vivo anti-allergic activity of this compound.

Materials:

-

Male Wistar rats

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-human serum albumin (HSA) antigen

-

Evans blue dye

-

This compound

-

Saline solution

-

Syringes and needles

Procedure:

-

Sensitization:

-

Inject rats intradermally with anti-DNP IgE antibody at several sites on their shaved backs.

-

-

Drug Administration:

-

24 hours after sensitization, administer this compound either intravenously (i.v.) or orally (p.o.) at various doses. A vehicle control group should be included.

-

-

Antigen Challenge:

-

30 minutes after drug administration, intravenously inject the rats with a solution containing DNP-HSA antigen and Evans blue dye.

-

-

Evaluation of PCA Reaction:

-

30 minutes after the antigen challenge, euthanize the rats and excise the skin at the injection sites.

-

Measure the diameter of the blue spots on the skin, which indicates the extent of plasma extravasation due to the allergic reaction.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the PCA reaction for each dose of this compound compared to the vehicle control.

-

Determine the ED50 value (the dose that causes 50% inhibition of the reaction).

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound in mast cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Histamine and Eicosanoid Release from Dispersed Human Lung Cells In Vitro by Quinotolast [jstage.jst.go.jp]

- 4. inhibits histamine release: Topics by Science.gov [science.gov]

Quinotolast Sodium: A Potent Tool for Investigating Allergic Inflammation

Application Notes and Protocols for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinotolast Sodium is a potent anti-allergic compound that has demonstrated significant efficacy in both in vitro and in vivo models of allergic response. Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of key inflammatory mediators that drive allergic reactions. This makes this compound an invaluable tool for researchers in the fields of immunology, allergy, and drug development who are investigating the molecular and cellular basis of allergic diseases and exploring novel therapeutic strategies.